8-Fluoro-4-hydroxyquinoline-3-carbonitrile
Overview
Description
8-Fluoro-4-hydroxyquinoline-3-carbonitrile is a chemical compound that belongs to the quinoline family. The presence of fluorine and hydroxyl groups in the quinoline structure enhances its biological activity and chemical reactivity .
Preparation Methods
The synthesis of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoroaniline with a suitable reagent to introduce the cyano group at the 3-position and the hydroxyl group at the 4-position . The reaction conditions typically involve the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
8-Fluoro-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Fluoro-4-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The presence of the fluorine and hydroxyl groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
8-Fluoro-4-hydroxyquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
8-Hydroxyquinoline: Lacks the fluorine and cyano groups, resulting in different biological activities.
4-Hydroxyquinoline-3-carbonitrile: Lacks the fluorine group, which may affect its chemical reactivity and biological properties.
8-Fluoroquinoline: Lacks the hydroxyl and cyano groups, leading to different chemical and biological behaviors.
Properties
IUPAC Name |
8-fluoro-4-oxo-1H-quinoline-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENXESCTQQXUMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C(C2=O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625642 | |
Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61338-15-6 | |
Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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